molecular formula C17H33NO3 B14539445 Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester CAS No. 62417-25-8

Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester

Cat. No.: B14539445
CAS No.: 62417-25-8
M. Wt: 299.4 g/mol
InChI Key: RXMDIVSPOHRGKZ-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by the presence of a butanoic acid backbone with a dodecylamino group and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester can be achieved through the Fischer esterification process. This involves the reaction of butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of byproducts, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or tosic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanoic acid and methanol.

    Reduction: Butanoic acid, 4-(dodecylamino)-4-hydroxy-, methyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release butanoic acid, which can then interact with cellular components. The dodecylamino group may also play a role in the compound’s biological activity by interacting with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, methyl ester:

    Butanoic acid, 2,2-dimethyl-, methyl ester:

Uniqueness

Butanoic acid, 4-(dodecylamino)-4-oxo-, methyl ester is unique due to the presence of the dodecylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62417-25-8

Molecular Formula

C17H33NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 4-(dodecylamino)-4-oxobutanoate

InChI

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-15-18-16(19)13-14-17(20)21-2/h3-15H2,1-2H3,(H,18,19)

InChI Key

RXMDIVSPOHRGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCC(=O)OC

Origin of Product

United States

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